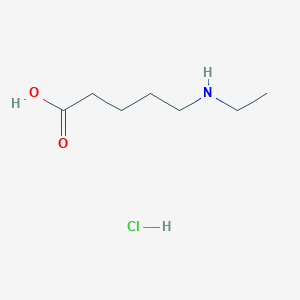

5-(Ethylamino)pentanoic acid hydrochloride

Description

Properties

IUPAC Name |

5-(ethylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-8-6-4-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBRQBAMHHSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethylamino Pentanoic Acid Hydrochloride

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 5-(Ethylamino)pentanoic acid hydrochloride typically relies on well-established organic chemistry reactions. These routes focus on the formation of the core amino acid structure followed by conversion to its hydrochloride salt for improved stability and handling.

The direct condensation of a carboxylic acid with an amine is the most straightforward conceptual route to forming the amide bond, which is structurally related to the secondary amine in the target molecule. themjalab.com However, this direct approach often requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. themjalab.com More practical strategies involve multi-step sequences using precursors that can be functionalized.

One common strategy involves the reductive amination of a keto-acid or the alkylation of an amine. For instance, starting with a precursor like 5-oxopentanoic acid, a reaction with ethylamine (B1201723) under reductive conditions (e.g., using a reducing agent like sodium borohydride) would yield the desired ethylamino group.

Alternatively, a synthesis could begin with 5-aminopentanoic acid. nih.gov The primary amine could then be selectively ethylated using an ethylating agent such as ethyl iodide. The direct synthesis of amides from unactivated carboxylic acids and amines can also be mediated by reagents like diphenylsilane, offering a practical route that avoids the need for highly reactive carboxylic acid derivatives. themjalab.com

Table 1: Comparison of Amination Strategies

| Strategy | Precursors | Key Reagents | General Conditions |

|---|---|---|---|

| Reductive Amination | 5-oxopentanoic acid, Ethylamine | Sodium borohydride (B1222165) (NaBH₄) | Typically performed in an alcoholic solvent at room temperature. |

| N-Alkylation | 5-aminopentanoic acid, Ethyl halide | Mild base (e.g., K₂CO₃) | Performed in a polar aprotic solvent with heating. |

Optimization of Hydrochloride Salt Formation

The formation of the hydrochloride salt is a critical final step that enhances the compound's stability and aqueous solubility. nih.gov This transformation is typically achieved by treating the free base form of 5-(Ethylamino)pentanoic acid with hydrochloric acid.

The selection of a counterion is guided by the pKa rule, which states that for a stable salt to form, the pKa difference between the acid and base should be greater than two or three. nih.gov For basic drugs or compounds, the pKa should be at least two pH units higher than the pKa of the counterion. nih.gov

Optimization of this step involves selecting an appropriate solvent and the form of HCl. The free amine is typically dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, through which dry hydrogen chloride gas is bubbled. nih.gov Alternatively, a solution of HCl in an organic solvent (e.g., HCl in isopropanol) can be added to the solution of the free base. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. The process is usually performed at cool temperatures to maximize precipitation and yield. The resulting solid is then washed with a cold solvent and dried under a vacuum.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to create more environmentally friendly and efficient processes. unibo.it These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption. ajrconline.org

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, this approach reduces environmental pollution, lowers costs, and simplifies work-up procedures. mdpi.com Reactions are often conducted by grinding the reactants together, sometimes with a catalyst, or by melting them. These techniques can lead to higher yields and shorter reaction times compared to traditional solvent-based methods. For the synthesis of this compound, a solvent-free approach could potentially be applied to the amination step, particularly when combined with energy sources like microwave or ultrasound. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgajrconline.org Unlike conventional heating methods that transfer heat slowly from the outside of the vessel, microwave irradiation heats the entire volume of the reaction mixture simultaneously and rapidly. ajrconline.org This uniform and efficient heating can dramatically reduce reaction times—from hours to minutes—and often leads to higher product yields and purity. nih.govbeilstein-journals.org

This technique is highly effective for reactions like amidation and cyclization. beilstein-journals.org The optimization of a microwave-assisted synthesis involves adjusting parameters such as temperature, pressure, and irradiation time. For example, a potential microwave-assisted synthesis of a precursor to the target molecule could involve reacting an amino acid with potassium cyanate (B1221674) in water, followed by acid-induced cyclization, all within a microwave reactor. beilstein-journals.org This method avoids the use of highly reactive reagents and significantly speeds up the process. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Typical Yield Improvement |

|---|---|---|---|

| Amide Synthesis | 3 - 24 hours | 3 - 15 minutes | Often significant themjalab.comnih.gov |

| Esterification | 6 - 12 hours | 5 - 10 minutes | Moderate to significant ajrconline.org |

Ultrasonication in Chemical Transformations

The use of ultrasound in chemical synthesis, known as sonochemistry, provides another green alternative to traditional methods. nih.gov Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. This effect can enhance reaction rates, improve yields, and enable reactions to occur under milder conditions. mdpi.com

Ultrasonication is particularly effective for one-pot, multi-component reactions, often in aqueous media. nih.gov A potential sonochemical synthesis for a related structure could involve the one-pot reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and an alkene derivative under ultrasonic irradiation. nih.gov This method is noted for its operational simplicity, excellent yields, and significantly shorter reaction times compared to silent (non-sonicated) conditions. mdpi.comnih.gov The use of water as a solvent further enhances the green credentials of this approach. mdpi.com

Photocatalytic Synthesis Pathways

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions. For the synthesis of compounds like this compound, photocatalytic pathways can offer milder reaction conditions and unique reactivity compared to conventional thermal methods.

A hypothetical photocatalytic approach to an intermediate for 5-(ethylamino)pentanoic acid could involve the functionalization of a suitable precursor. For instance, a photocatalyst could be employed for the selective amination of a C-H bond on a pentanoic acid derivative. While direct photocatalytic synthesis of the target molecule is not yet widely reported, related photocatalytic reactions provide a proof of principle. For example, the photocatalytic oxidative coupling of arylamines to form azoaromatics demonstrates the potential of this technology in forming C-N bonds. In such a process, a photocatalyst, upon light absorption, can generate reactive intermediates that facilitate the desired bond formation. Oxygen often plays a crucial role in regenerating the photocatalyst, making the process more efficient.

Table 1: Hypothetical Photocatalytic Amination Parameters

| Parameter | Condition | Potential Outcome |

| Light Source | Blue LED (450 nm) | Efficient catalyst excitation |

| Photocatalyst | Eosin Y | Organic dye catalyst |

| Solvent | Acetonitrile | Good solubility for reactants |

| Amine Source | Ethylamine | Introduction of the ethylamino group |

| Substrate | 5-halopentanoic acid | Precursor for amination |

| Temperature | Room Temperature | Mild reaction conditions |

Mechanochemical Approaches (Grinding and Milling Techniques)

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or milling, offers a solvent-free or low-solvent alternative to traditional synthesis. This approach can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-based methods.

The synthesis of this compound could potentially be achieved through a mechanochemical reductive amination process. This would involve milling a precursor aldehyde or ketone with an amine source and a solid-state reducing agent. The mechanical energy facilitates the intimate mixing of reactants and can lower the activation energy for the reaction. Research on the mechanochemical synthesis of other organic compounds, such as covalent organic frameworks, has demonstrated the feasibility of forming robust chemical bonds using these techniques. nih.gov

Table 2: Comparison of Mechanochemical vs. Traditional Synthesis

| Feature | Mechanochemical Synthesis | Traditional Solution-Based Synthesis |

| Solvent Use | Minimal to none | Significant quantities |

| Reaction Time | Often shorter (minutes to hours) | Can be lengthy (hours to days) |

| Energy Input | Mechanical force | Thermal energy |

| Work-up | Simplified, often just extraction | Often requires extensive purification |

Principles of Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Maximizing atom economy is crucial for minimizing waste and creating more sustainable chemical processes.

In the context of synthesizing this compound, a reaction with high atom economy would be one where most, if not all, of the atoms from the starting materials are found in the final product. For example, a direct addition reaction would have a higher atom economy than a substitution reaction where a leaving group is displaced and becomes waste.

Catalyst Development and Application in Synthetic Pathways

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis. For the preparation of this compound, both biocatalysts and traditional chemical catalysts play a vital role.

Enzymatic and Biocatalytic Transformations

Enzymes and other biocatalysts offer high selectivity and reactivity under mild conditions, making them attractive for pharmaceutical synthesis. For the synthesis of amino acid derivatives like 5-(ethylamino)pentanoic acid, enzymes such as transaminases or amine dehydrogenases could be employed. mdpi.comfrontiersin.org

For example, a biocatalytic reductive amination could be envisioned where an enzyme catalyzes the conversion of a keto-acid precursor to the corresponding amino acid in the presence of an amine donor. frontiersin.org This approach often leads to high enantiomeric purity, which is a critical consideration in the synthesis of chiral molecules. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling.

Development and Application of Heterogeneous and Homogeneous Catalysts

Both heterogeneous and homogeneous catalysts are instrumental in the synthesis of amines. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are advantageous due to their ease of separation and recycling. encyclopedia.pubmdpi.com For the synthesis of this compound, a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel could be used for the reductive amination of a suitable precursor. encyclopedia.pubwikipedia.org

Homogeneous catalysts, which are in the same phase as the reactants, often offer higher activity and selectivity. wikipedia.org Recent advancements have led to the development of homogeneous catalysts for the direct reductive amination of carboxylic acids, which would be a highly atom-economical route to 5-(ethylamino)pentanoic acid. nih.govacs.org

Table 3: Overview of Catalytic Approaches for Amination

| Catalyst Type | Example | Advantages | Disadvantages |

| Biocatalyst | Transaminase | High selectivity, mild conditions | Substrate specificity, stability |

| Heterogeneous | Pd/C, PtO2 | Easy separation, recyclable | Lower activity, harsher conditions |

| Homogeneous | Rhodium complexes | High activity and selectivity | Difficult to separate from product |

Scale-Up Considerations and Purity Enhancement in Synthetic Procedures

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. pharmafeatures.comapicule.com For the synthesis of this compound, careful consideration must be given to factors such as reaction kinetics, heat transfer, and mass transport as the reaction volume increases. pharmtech.com

Process optimization is key to a successful scale-up. This involves adjusting reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. pharmtech.com The choice of equipment also becomes critical, with continuous flow reactors offering potential advantages over traditional batch reactors in terms of safety, efficiency, and consistency. acs.org

Purity enhancement is a critical aspect of producing any chemical for research or pharmaceutical applications. arborpharmchem.comglobalpharmatek.comelchemy.comdiplomatacomercial.comnbinno.com For this compound, crystallization is a common and effective method for purification. ru.nlrsc.orgresearchgate.netacs.orgjst.go.jp The choice of solvent, cooling rate, and pH can all influence the crystal form and purity of the final product. Techniques such as recrystallization can be employed to remove residual impurities and achieve the desired level of purity. ru.nl

Table 4: Key Parameters for Purity Enhancement by Crystallization

| Parameter | Influence on Purity |

| Solvent System | Affects solubility and impurity rejection |

| Cooling Profile | Controls crystal size and inclusion of impurities |

| pH | Influences the ionization state and solubility |

| Seeding | Can promote the formation of the desired crystal form |

Mechanistic Investigations of 5 Ethylamino Pentanoic Acid Hydrochloride Reactivity

Elucidation of Intramolecular and Intermolecular Reaction Pathways

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group within the same molecule allows for a range of intramolecular and intermolecular reactions. The ethyl group on the nitrogen atom also influences the steric and electronic properties of the amino group, affecting its reactivity compared to a primary amine.

Oxidation Reactions of the Ethylamino Moiety

The secondary amino group in 5-(Ethylamino)pentanoic acid hydrochloride is susceptible to oxidation. Flavoproteins, for example, can catalyze the oxidation of secondary amines by transferring a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor. nih.gov This process typically leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate would yield an aldehyde and ethylamine (B1201723).

Electrochemical methods also provide a route for the oxidation of aliphatic amines. The general mechanism involves a one-electron oxidation of the amine to form a radical cation, which then deprotonates at the α-carbon to give a neutral radical. Further oxidation and reaction with water can lead to cleavage of the C-N bond. mdpi.com For secondary amines, this oxidation can ultimately result in the formation of a primary ammonium (B1175870) ion and an aldehyde. mdpi.com

The specific products of oxidation will depend on the oxidizing agent and reaction conditions. For instance, strong oxidants can lead to more extensive degradation of the molecule.

Reduction Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 5-(ethylamino)pentan-1-ol. This transformation is often achieved using reagents that are chemoselective for carboxylic acids over other functional groups. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS), are effective for this purpose. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced.

Another common method for the reduction of amino acids to amino alcohols is the use of sodium borohydride (B1222165) in the presence of iodine (NaBH4/I2). stackexchange.com This system is known for its selectivity in reducing carboxylic acids, even in the presence of other functional groups like esters. stackexchange.com Catalytic hydrogenation can also be employed, though it often requires harsher conditions of high pressure and temperature. core.ac.uk The choice of reducing agent is critical to avoid racemization if a chiral center is present in the molecule.

| Reducing Agent | Typical Conditions | Product | Selectivity |

| Borane-THF | THF, room temp. | 5-(ethylamino)pentan-1-ol | High for COOH |

| NaBH4/I2 | THF, reflux | 5-(ethylamino)pentan-1-ol | High for COOH |

| Catalytic Hydrogenation | High pressure, high temp., catalyst | 5-(ethylamino)pentan-1-ol | May reduce other groups |

Nucleophilic and Electrophilic Substitution Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a nucleophile. This allows it to participate in nucleophilic substitution reactions. For instance, it can be alkylated by reacting with alkyl halides. However, the direct alkylation of secondary amines can be difficult to control and may lead to the formation of tertiary amines and even quaternary ammonium salts. nih.gov A more controlled method for introducing an additional alkyl group is through reductive amination, which involves the reaction with an aldehyde or ketone to form an iminium ion, followed by reduction. nih.gov

The amino group can also undergo acylation when treated with acyl chlorides or anhydrides to form the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. ncert.nic.in

As a basic site, the amino group can also react with electrophiles. In acidic conditions, the nitrogen atom is protonated, which deactivates it towards electrophilic attack. However, under neutral or basic conditions, the lone pair is available to react with various electrophiles. byjus.com

Stereochemical Outcomes and Chiral Induction in Chemical Transformations

While 5-(Ethylamino)pentanoic acid itself is not chiral, derivatives with a stereocenter can be synthesized. In such cases, the stereochemical outcome of reactions is of significant importance. For instance, in the reduction of a chiral N-protected amino acid to the corresponding amino alcohol, it is often crucial to retain the original stereochemistry. The choice of reducing agent and reaction conditions plays a key role in preventing racemization. core.ac.uk

Chiral auxiliaries can be used to induce stereoselectivity in reactions involving amino acids. bohrium.com For example, a chiral catalyst can be employed in the alkylation of an amino acid derivative to produce a specific enantiomer of the product. rsc.org The principles of asymmetric induction, as derived from chiral pool α-amino acids, can be applied to understand and predict the stereochemical course of reactions for analogous compounds. bohrium.comresearchgate.netnih.gov

Reaction Kinetics and Thermodynamic Profiles of Key Reactions

A key intramolecular reaction of 5-(Ethylamino)pentanoic acid is its cyclization to form N-ethyl-2-piperidone, a δ-lactam. nih.govwikipedia.org The rate of this lactamization is influenced by several factors, including the concentration of the amino acid, temperature, and the presence of a catalyst. Generally, the formation of five- and six-membered rings through intramolecular reactions is thermodynamically and kinetically favored.

The kinetics of reactions involving the amino group, such as its reaction with electrophiles, are dependent on its nucleophilicity. The nucleophilicity of secondary amines is generally higher than that of primary amines due to the electron-donating effect of the alkyl groups. nih.gov However, steric hindrance from the alkyl groups can also play a role in slowing down the reaction rate. The nucleophilicity of amino acids has been quantified using Mayr's nucleophilicity scale, which allows for the prediction of reaction rates with various electrophiles. rsc.orgresearchgate.net

Influence of Solvent Systems and Reaction Environment on Reactivity

The solvent can have a profound effect on the rate and mechanism of reactions involving this compound. For nucleophilic substitution reactions at the amino group, polar aprotic solvents can enhance the nucleophilicity of the amine by solvating the counter-ion of the electrophile, leaving the electrophilic center more accessible. rsc.org

Proposed Chemical Degradation Pathways and Structural Rearrangements

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the chemical degradation pathways and structural rearrangements of this compound. While general principles of forced degradation studies are well-established for pharmaceutical compounds, including subjecting them to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, specific research outlining the resultant degradation products and mechanistic pathways for this particular molecule is not publicly available.

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance, identify likely degradation products, and develop stability-indicating analytical methods. The typical approach involves exposing the compound to various stress conditions to accelerate its decomposition. The degradation products are then separated, identified, and characterized using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the absence of specific data for this compound, any proposed degradation pathways would be purely theoretical and based on the chemical reactivity of its functional groups—a secondary amine and a carboxylic acid. Potential degradation routes could theoretically include:

Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other related products.

Intramolecular Cyclization: Under certain conditions, the molecule could potentially undergo intramolecular cyclization to form a lactam.

Decarboxylation: While less common for simple alkanoic acids, decarboxylation could be a possibility under harsh thermal conditions.

However, without experimental evidence from forced degradation studies on this compound, these remain speculative pathways. The specific conditions under which this compound degrades, the structures of its degradation products, and the kinetics of its decomposition have not been reported in the available scientific literature.

The following table outlines the typical conditions used in forced degradation studies, which would be applicable to investigate the stability of this compound.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heat | Hydrolysis of potential impurities or formulation excipients |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heat | Saponification of ester impurities, potential for elimination reactions |

| Oxidation | 3% to 30% H₂O₂, room temperature or heat | Oxidation of the secondary amine |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decarboxylation, cyclization |

| Photodegradation | Exposure to UV/Visible light (ICH Q1B guidelines) | Photolytic cleavage of bonds |

Further research and dedicated stability studies are required to elucidate the specific chemical degradation pathways and structural rearrangements of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethylamino Pentanoic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 5-(Ethylamino)pentanoic acid hydrochloride molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. In the hydrochloride salt form, the ethylamino group is protonated, influencing the chemical shifts of adjacent protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The protons on the pentanoic acid backbone will appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carboxylic acid group and the protonated amino group.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The carbons bonded to the nitrogen atom will also be shifted downfield due to the inductive effect of the nitrogen. The remaining methylene carbons of the pentanoic acid chain and the ethyl group will appear at characteristic upfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for D₂O solvent)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-COOH (C2) | 2.35 | Triplet | 2H |

| -CH₂-CH₂-COOH (C3) | 1.68 | Multiplet | 2H |

| -CH₂-CH₂-CH₂- (C4) | 1.61 | Multiplet | 2H |

| NH₂⁺-CH₂- (C5) | 3.05 | Triplet | 2H |

| NH₂⁺-CH₂-CH₃ | 3.15 | Quartet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for D₂O solvent)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | 178.5 |

| -CH₂-COOH (C2) | 35.0 |

| -CH₂-CH₂-COOH (C3) | 21.8 |

| -CH₂-CH₂-CH₂- (C4) | 26.5 |

| NH₂⁺-CH₂- (C5) | 47.0 |

| NH₂⁺-CH₂-CH₃ | 42.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups of the pentanoic acid backbone (H2-H3, H3-H4, H4-H5) and between the methyl and methylene protons of the ethyl group. This confirms the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton, for instance, confirming the attachment of the proton at ~2.35 ppm to the carbon at ~35.0 ppm.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects spatial proximity between protons. While less critical for a flexible molecule like this, it can provide conformational information by showing through-space correlations, for example, between protons on the ethyl group and the pentanoic acid chain if they fold back upon each other.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the exact elemental formula, which is a critical step in confirming the identity of a compound. drugbank.com For the protonated cation of 5-(Ethylamino)pentanoic acid [C₇H₁₅NO₂ + H]⁺, HRMS would provide a precise mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for 5-(Ethylamino)pentanoic acid

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). ekb.egmdpi.com The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the arrangement of its atoms.

For 5-(Ethylamino)pentanoic acid, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Key fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H-18]⁺ ion.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid moiety, yielding an [M+H-46]⁺ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org This would lead to the formation of a stable iminium ion. For example, cleavage between C4 and C5 would generate an ion corresponding to [CH₂(CH₂)₃COOH]⁺.

Loss of the ethyl group: Cleavage of the bond between the nitrogen and the ethyl group could also occur.

Table 4: Predicted Key MS/MS Fragments for 5-(Ethylamino)pentanoic acid [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 146.1 | 128.1 | H₂O | Acylium ion from loss of water |

| 146.1 | 100.1 | HCOOH | Alkyl amine fragment |

| 146.1 | 74.1 | C₄H₈O | [H₂N⁺=CH-CH₂-CH₃] |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC-MS can be used to analyze it after derivatization to a more volatile form, such as a silyl (B83357) or ester derivative. researchgate.net

This technique is highly effective for impurity profiling, capable of separating and identifying small quantities of volatile impurities that may be present from the synthesis process. For example, residual starting materials or by-products could be detected. Furthermore, GC-MS is an excellent tool for analyzing potential degradation products if the compound is subjected to stress conditions such as high temperature, which might cause decarboxylation or other decomposition reactions leading to volatile products. wikipedia.org The mass spectrum of each separated component can then be compared against spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Complex Mixture Analysis

No specific LC-MS studies, including details on retention times, mass-to-charge ratios (m/z) of parent ions, or fragmentation patterns for this compound, were found. This information is crucial for developing and validating analytical methods for its quantification and identification in various matrices.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Infrared (IR) Spectroscopy

No published IR spectra for this compound are available. A detailed analysis of characteristic absorption bands for functional groups such as the carboxylic acid O-H, the secondary amine N-H, and the alkyl C-H stretches cannot be provided without experimental data.

Raman Spectroscopy for Bond Vibrations and Fingerprint Analysis

Similarly, no Raman spectra for this compound could be located. An analysis of its molecular fingerprint, including vibrations of the carbon skeleton and other functional groups, is not possible without this data.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other crystallographic resources. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the solid state is unavailable.

Elemental Analysis for Empirical Formula Verification

While the theoretical elemental composition can be calculated from its chemical formula (C₇H₁₆ClNO₂), no published experimental elemental analysis data could be found to serve as a practical verification of its empirical formula.

Computational Chemistry and Molecular Modeling of 5 Ethylamino Pentanoic Acid Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Orbital Characteristics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. semanticscholar.org It offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 5-(ethylamino)pentanoic acid hydrochloride.

Conformational Preferences: The flexible alkyl chain of 5-(ethylamino)pentanoic acid allows for numerous spatial arrangements, or conformers. DFT can be used to perform a conformational analysis by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting structure. scirp.orgresearchgate.net The most stable conformers correspond to minima on the potential energy surface. For this compound, key dihedral angles would include the C-C bonds of the pentanoic acid chain and the C-N bond of the ethylamino group. The results of such a study would reveal the lowest energy shapes the molecule prefers to adopt, which is crucial for understanding its interactions with other molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Calculations performed at the B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| A | -178.5 (C2-C3-C4-C5), 65.2 (C4-C5-N-C6) | 0.00 | 75.4 |

| B | 68.9 (C2-C3-C4-C5), 179.1 (C4-C5-N-C6) | 1.52 | 15.1 |

| C | -70.1 (C2-C3-C4-C5), -68.4 (C4-C5-N-C6) | 2.35 | 5.5 |

| D | 175.3 (C2-C3-C4-C5), -177.0 (C4-C5-N-C6) | 3.10 | 4.0 |

Molecular Orbital Characteristics: DFT also provides detailed information about the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. biomedres.usyoutube.com For this compound, the HOMO is likely localized on the non-bonding electrons of the oxygen and nitrogen atoms, while the LUMO may be associated with the antibonding orbitals of the carbonyl group.

Table 2: Hypothetical Molecular Orbital Energies for this compound

Calculated at the B3LYP/6-31G(d) level of theory for the lowest energy conformer.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Gap (ΔE) | 7.33 |

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate predictions of molecular properties. researchgate.nettrygvehelgaker.no

For this compound, these high-accuracy methods would be employed to calculate precise geometric parameters and thermochemical data. aip.orgnih.govacs.org This includes bond lengths, bond angles, and dihedral angles, providing a very accurate picture of the molecule's equilibrium structure. researchgate.netresearchgate.net Furthermore, ab initio methods can yield reliable predictions for properties such as the standard enthalpy of formation, entropy, and heat capacity.

Table 3: Hypothetical Comparison of Calculated Geometric Parameters for the Carboxylic Acid Group

Comparison of bond lengths and angles for the carboxylic acid moiety of this compound calculated by different ab initio methods with a large basis set (e.g., aug-cc-pVTZ).

| Parameter | Hartree-Fock (Å or °) | MP2 (Å or °) | CCSD(T) (Å or °) |

|---|---|---|---|

| C=O Bond Length | 1.185 | 1.218 | 1.215 |

| C-O Bond Length | 1.340 | 1.355 | 1.353 |

| O-H Bond Length | 0.945 | 0.968 | 0.967 |

| O=C-O Bond Angle | 125.8 | 124.9 | 125.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. acs.org

For a flexible molecule like this compound, MD simulations can map out the entire conformational landscape by simulating its motion over nanoseconds or microseconds. This reveals not only the stable conformers but also the transition pathways between them.

Furthermore, MD is exceptionally well-suited for studying solvation effects. acs.orgdiva-portal.org By explicitly including water molecules in the simulation box, one can observe the formation and breaking of hydrogen bonds between the solute and solvent. researchgate.net Key insights include the structure of the solvation shells around the polar (ammonium and carboxyl) and non-polar (alkyl chain) parts of the molecule, the average number of hydrogen bonds, and their lifetimes. acs.orgmdpi.comaip.org This information is critical for understanding the molecule's behavior in an aqueous environment.

Table 4: Hypothetical MD Simulation Data on Solvation of this compound in Water

Data from a 100 ns simulation in a box of explicit water molecules.

| Property | Value |

|---|---|

| Avg. H-Bonds (Ammonium group to Water) | 3.1 |

| Avg. H-Bonds (Carboxyl group to Water) | 4.5 |

| Avg. H-Bond Lifetime (Ammonium-Water) | 2.8 ps |

| First Solvation Shell Radius (Ammonium N) | 3.5 Å |

| First Solvation Shell Radius (Carbonyl O) | 3.2 Å |

Theoretical Prediction of Chemical Reactivity and Reaction Intermediates

These descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

Local reactivity descriptors, such as Fukui functions or Parr functions, can also be calculated. frontiersin.org These indices pinpoint the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of its reactive sites. acs.org This is invaluable for predicting how the molecule will interact with other reagents and for understanding potential reaction mechanisms and the structures of transient intermediates.

Table 5: Hypothetical Global Reactivity Descriptors for this compound

Calculated from HOMO/LUMO energies obtained at the B3LYP/6-31G(d) level of theory.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.185 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.665 |

| Global Electrophilicity (ω) | μ2 / 2η | 2.389 |

| Chemical Softness (S) | 1 / 2η | 0.136 |

Application of Molecular Assembly Theory for Complexity Analysis

Molecular Assembly (MA) theory is a framework used to quantify the complexity of a molecule by determining the minimum number of steps required to construct it from basic building blocks. nih.govwikipedia.org The resulting value, the Molecular Assembly Index (MA), serves as a measure of structural complexity. molecular-assembly.comacs.org A higher MA index suggests a more complex structure that is less likely to form by random chance. wikipedia.org

The calculation of the MA index for this compound involves a recursive decomposition of its molecular graph. The algorithm identifies repeated substructures and determines the shortest pathway to assemble the final molecule by joining these substructures and individual bonds. arxiv.org For a relatively simple, linear molecule like this, the assembly pathway would involve the sequential construction of the carbon backbone and the addition of the ethylamino and carboxylic acid functional groups. This analysis provides a quantitative measure of its complexity compared to other molecules. molecular-assembly.com

Table 6: Hypothetical Molecular Assembly Pathway for this compound

A simplified representation of the steps to determine the Molecular Assembly (MA) Index.

| Step | Operation | Notes |

|---|---|---|

| 1 | Join C-C | Start of ethyl group |

| 2 | Join C-N to Step 1 result | Forms ethylamine (B1201723) fragment |

| 3 | Join C-C | Start of pentanoic chain |

| 4 | Join C-C to Step 3 result | ... |

| 5 | Join C-C to Step 4 result | ... |

| 6 | Join C-C to Step 5 result | Forms pentyl chain |

| 7 | Join C=O to C | Adds carbonyl |

| 8 | Join C-OH to C | Completes carboxyl group |

| 9 | Join Step 2 and Step 6 fragments | Final assembly |

| Calculated Molecular Assembly Index (MA) | 9 |

Derivatization Strategies for Analytical and Functional Enhancement of 5 Ethylamino Pentanoic Acid Hydrochloride

Fundamental Principles and Objectives of Derivatization in Amino Acid Analysis

Enhancing Chromatographic Separation and Retention in HPLC and GC

For Gas Chromatography (GC), derivatization is often essential because amino acids are non-volatile and thermally unstable. The process converts the polar functional groups into less polar, more volatile derivatives, such as silyl (B83357) or acyl derivatives, which can be readily analyzed by GC without decomposition. libretexts.org

Improving Detector Response for UV, Fluorescence, and Mass Spectrometry

The most critical function of derivatization in amino acid analysis is to render the molecules detectable or to significantly enhance their response to a specific detector. actascientific.comshimadzu.com

UV-Visible (UV-Vis) Detection: Most amino acids only absorb weakly in the far UV range (around 200-210 nm), where many solvents and impurities also absorb, leading to low sensitivity and selectivity. shimadzu.com Derivatization reagents introduce a chromophore (a light-absorbing group) into the amino acid structure, shifting the absorption maximum to a longer, more convenient wavelength (e.g., 254 nm or higher) where interference is minimal and detection is more sensitive. libretexts.org Reagents like Phenyl isothiocyanate (PITC) and 2,4-Dinitrofluorobenzene (DNFB) are classic examples used for this purpose. creative-proteomics.comshimadzu.com

Fluorescence (FL) Detection: For even higher sensitivity, derivatization with a fluorophore (a fluorescent tag) is employed. This can lower the limits of detection by several orders of magnitude compared to UV-Vis. libretexts.org Commonly used fluorescent reagents include o-Phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.comresearchgate.net The resulting derivatives are excited at a specific wavelength and emit light at a longer wavelength, a highly specific signal that allows for trace-level quantification. libretexts.org

Mass Spectrometry (MS) Detection: While MS can detect underivatized amino acids, derivatization can still be beneficial. It can improve ionization efficiency, leading to greater sensitivity. nih.gov Furthermore, the derivatizing group can induce specific and predictable fragmentation patterns during tandem MS (MS/MS) analysis, which aids in the confident identification and selective quantification of the analyte, especially in complex biological matrices. nih.govddtjournal.com For instance, a novel method involves derivatizing amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane (B133212) to improve the hydrophobicity and basicity of the amino acids, enabling high-sensitivity detection with LC-MS/MS. rsc.org

Common Derivatization Reagents and Established Protocols

The choice of derivatization reagent depends on the specific functional groups present in the analyte, the analytical instrumentation available, and the desired sensitivity. For 5-(Ethylamino)pentanoic acid hydrochloride, which possesses both a secondary amine and a carboxylic acid group, reagents capable of reacting with these specific functionalities are required.

| Reagent | Target Functional Group(s) | Primary Detection Method |

|---|---|---|

| Esterification Reagents (e.g., n-butanol/HCl) | Carboxylic Acid | GC, LC-MS |

| Silylation Reagents (e.g., BSTFA, MSTFA) | Carboxylic Acid, Amine | GC-MS |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Fluorescence, UV |

| Dansyl chloride | Primary and Secondary Amines, Phenols | Fluorescence, UV, LC-MS |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence |

Reactions Targeting the Carboxylic Acid Group (e.g., Esterification, Silylation)

Modification of the carboxylic acid group is primarily performed to increase the volatility of the amino acid for GC analysis or to improve its chromatographic properties in HPLC.

Esterification: This is a common method where the carboxylic acid is converted into an ester. This is typically achieved by reacting the amino acid with an alcohol (such as n-butanol or methanol) in the presence of an acid catalyst (e.g., HCl). researchgate.net The resulting ester is less polar and more volatile than the parent carboxylic acid.

Silylation: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for derivatizing active hydrogen atoms found in carboxylic acids, amines, and hydroxyl groups. These reactions replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group, yielding derivatives that are volatile and thermally stable, making them ideal for GC-MS analysis. libretexts.org

Alkylation: Reagents like p-bromophenacyl bromide can be used to form UV-absorbing phenacyl ester derivatives, which are suitable for HPLC-UV analysis. libretexts.org

Reactions Targeting the Secondary Amine Functionality (e.g., Acylation, Alkylation)

The secondary amine in 5-(Ethylamino)pentanoic acid is a key target for derivatization to enhance detection. It is important to note that some of the most common reagents, like o-Phthalaldehyde (OPA), react only with primary amines and will not derivatize this compound unless used in combination with a secondary amine-specific reagent. nih.govjascoinc.com

Acylation with FMOC-Cl: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives. libretexts.orgjascoinc.com This makes it an excellent choice for the analysis of secondary amino acids like the one . actascientific.com The reaction is typically carried out in a basic buffer.

Reaction with PITC: Phenyl isothiocyanate (PITC), used in Edman degradation chemistry, reacts with primary and secondary amines under alkaline conditions to form phenylthiocarbamoyl (PTC) derivatives. creative-proteomics.comrsc.org These derivatives are stable and can be readily detected by UV absorbance at around 254 nm. shimadzu.comrsc.org

Reaction with AQC: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another highly effective pre-column derivatization reagent that reacts with both primary and secondary amines in a single step. waters.com The resulting derivatives are very stable and highly fluorescent, allowing for sensitive detection. waters.comcreative-proteomics.com

Reaction with Dansyl Chloride: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce intensely fluorescent derivatives suitable for HPLC analysis. creative-proteomics.comshimadzu.com However, the reaction can be slow and may produce multiple products. creative-proteomics.com

Pre-column and Post-column Derivatization Techniques

The timing of the derivatization reaction relative to the chromatographic separation defines two distinct strategies: pre-column and post-column derivatization. actascientific.com

Pre-column Derivatization: In this approach, the amino acids are derivatized before being injected into the HPLC or GC system. shimadzu.com This is the most common method and offers several advantages, including greater sensitivity, as more reaction time can be allowed, and a wider choice of reagents and reaction conditions. shimadzu.com Reagents like AQC, PITC, and FMOC-Cl are used in pre-column derivatization. waters.comcreative-proteomics.com A key challenge is that any excess reagent or reaction byproducts must be chromatographically separated from the analyte derivatives to avoid interference. shimadzu.com

Post-column Derivatization: This technique involves separating the underivatized amino acids on the column first. The derivatization reagent is then continuously mixed with the column effluent in a post-column reactor before the flow stream enters the detector. shimadzu.com This method is highly reproducible and easily automated. shimadzu.com However, it places strict constraints on the derivatization reaction: it must be very fast (typically completed in seconds) and the reagent itself should not produce a signal with the detector, or its signal must be minimal. actascientific.comshimadzu.com Ninhydrin and o-phthalaldehyde (for primary amines) are classic post-column reagents. actascientific.comshimadzu.com

| Technique | Advantages | Disadvantages |

|---|---|---|

| Pre-column Derivatization | - High sensitivity

| - Excess reagent and byproducts may cause interference shimadzu.com |

| Post-column Derivatization | - High reproducibility and suitable for automation shimadzu.com | - Requires specialized equipment (pump, reactor)

|

Advanced Derivatization Methodologies

Modern analytical chemistry has moved beyond traditional, time-consuming derivatization methods. For a compound like this compound, which contains both a secondary amine and a carboxylic acid functional group, advanced strategies can significantly improve efficiency and throughput.

Microwave-Assisted Derivatization for Accelerated Reaction Times

Microwave-assisted synthesis and derivatization leverages microwave energy to rapidly heat reaction mixtures, leading to a dramatic reduction in reaction times compared to conventional heating methods. For amino acids, this technique has proven highly effective. For instance, the silylation of amino acids using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) under microwave irradiation can be completed in minutes, whereas conventional heating may require 30 minutes or more. nih.govresearchgate.net

This acceleration is attributed to the efficient and direct heating of the polar molecules in the reaction mixture. For this compound, both the secondary amine and the carboxylic acid groups are reactive sites for derivatization, often with silylating agents or alkyl chloroformates prior to gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The use of microwave assistance would be expected to significantly shorten the sample preparation time for such analyses.

| Derivatization Method | Conventional Heating Time | Microwave-Assisted Time | Typical Reagent | Analytical Technique |

|---|---|---|---|---|

| Silylation | 30 min at 120°C | ~2-5 min | BSTFA | GC-MS |

| Acylation/Esterification | 15-60 min at 100°C | ~1-3 min | Alkyl Chloroformates | GC-MS |

In Situ Derivatization Techniques for Direct Analysis

In situ derivatization involves carrying out the chemical modification directly within the analytical system, such as an HPLC autosampler or a GC injection port, thereby minimizing sample handling and potential for error. This approach is particularly valuable for automating analytical procedures and for analyzing trace amounts of substances.

For amino acids, automated pre-column derivatization in an HPLC autosampler is a well-established technique. nih.govnih.govresearchgate.net Reagents like o-phthalaldehyde (OPA), which reacts with primary amines, are often used. nih.govresearchgate.net Since 5-(ethylamino)pentanoic acid has a secondary amine, OPA would not be suitable on its own. However, other reagents that react with secondary amines, such as 9-fluorenylmethoxycarbonyl chloride (FMOC), could be employed in an automated in situ fashion. nih.gov Another approach involves derivatization with reagents like propyl chloroformate, which can be performed directly in aqueous samples before extraction and injection into a GC-MS system. researchgate.net Recent research has also explored the use of dried fluorescent dyes for the in situ labeling of amino acids, a method that enhances reagent stability and is suitable for automated systems. acs.org

Chiral Derivatization for Enantiomeric Resolution and Purity Assessment

Enantiomeric resolution is a critical process in stereochemistry for separating racemic mixtures into their individual enantiomers. wikipedia.org This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as solubility or chromatographic retention times, allowing for their separation. libretexts.orglibretexts.org

While this compound is an achiral molecule and does not exist as enantiomers, the principles of chiral derivatization are crucial for assessing the purity of related chiral compounds. If an analogous molecule contained a stereocenter, a CDA would be essential for its analysis. The secondary amine and carboxylic acid groups of 5-(ethylamino)pentanoic acid are both suitable handles for such reactions.

For the amine group: Chiral isocyanates or acid chlorides, such as (S)-α-methoxybenzyl isocyanate or Mosher's acid chloride, can be used to form diastereomeric ureas or amides, respectively. wikipedia.orgnih.gov

For the carboxylic acid group: Enantiomerically pure chiral amines or alcohols are used as resolving agents. libretexts.orgnih.gov For example, novel reagents like (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid have been developed for the efficient separation of chiral amines and carboxylic acids. nih.gov Fluorescent CDAs, such as derivatives of aminopyrrolidine, are also used to create diastereomers that can be detected with high sensitivity in HPLC. rsc.org

The resulting diastereomers can then be separated using standard achiral chromatography (typically HPLC), and their relative peak areas provide a quantitative measure of the original enantiomeric composition. researchgate.net

Evaluation of Derivative Stability and Reproducibility for Quantitative Analysis

For any derivatization method to be useful in quantitative analysis, the resulting derivatives must be stable and the reaction must be reproducible. nih.govresearchgate.net Method validation is a critical process that establishes the performance characteristics of an analytical procedure, including its specificity, linearity, accuracy, and precision. nih.govresearchgate.net

The stability of a derivative is assessed over time under various storage conditions (e.g., room temperature, refrigerated, frozen) to determine its shelf-life. nih.govresearchgate.net Instability can lead to underestimation of the analyte concentration. For example, studies on amino acid derivatives have shown that while some are stable for days, others may degrade more rapidly, necessitating analysis shortly after preparation. researchgate.net

Reproducibility is evaluated through intra-day (within a single day) and inter-day (on different days) precision studies. escholarship.org This involves repeatedly analyzing a standard sample and calculating the relative standard deviation (RSD) of the results. A low RSD indicates high reproducibility. Regulatory guidelines often require an RSD of less than 15% for such assays. nih.gov Ring studies, where the same method is tested across multiple laboratories, are the ultimate test of between-laboratory reproducibility. nih.gov The goal is to ensure that the derivatization reaction proceeds to completion consistently, yielding reliable and comparable quantitative data regardless of when or where the analysis is performed. nih.govnih.govresearchgate.net

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Stability | The chemical stability of the derivative over time and under different conditions. | Analyte recovery within ±15% of initial value over a defined period. |

| Reproducibility (Precision) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 85-115% of a spiked amount. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. escholarship.org |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Core Building block in Complex Organic Synthesis

As a bifunctional molecule, 5-(ethylamino)pentanoic acid can be strategically employed in multi-step syntheses. The amine and carboxylic acid groups can be reacted selectively by using appropriate protecting group strategies, allowing it to serve as a scaffold for adding molecular complexity.

N-alkyl amino acids are valuable components in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. nih.govrsc.org The ethyl group on the nitrogen atom of 5-(ethylamino)pentanoic acid prevents the formation of a standard peptide bond at the nitrogen, thereby introducing a structural modification that can increase proteolytic resistance. rsc.org Its incorporation into a peptide-like chain would disrupt the typical hydrogen-bonding network of natural peptides, influencing the conformational preferences of the resulting molecule. nih.gov This makes it a potentially useful building block for creating novel peptide-based drugs with longer half-lives. nih.gov Non-canonical amino acids are frequently used to create peptidomimetics with unique structures and functions. nih.gov

Table 1: Potential Peptidomimetic Modifications with 5-(Ethylamino)pentanoic acid This table is illustrative and based on general principles of peptidomimetic chemistry.

| Modification Site | Synthetic Strategy | Resulting Structure | Potential Impact |

|---|---|---|---|

| N-Terminus | Acylation of the secondary amine with an amino acid. | R-CO-N(Et)-(CH₂)₄-COOH | Capping the chain, modifying solubility. |

| C-Terminus | Amide coupling of the carboxylic acid with an amine. | H-N(Et)-(CH₂)₄-CO-NRR' | Extending the chain, conjugation point. |

The linear structure of 5-(ethylamino)pentanoic acid, containing an amine and a carboxylic acid separated by a four-carbon chain, makes it an ideal precursor for the synthesis of six-membered heterocyclic rings through intramolecular cyclization. wikipedia.org Specifically, upon activation of the carboxylic acid (e.g., by conversion to an acyl chloride or through the use of coupling agents), the secondary amine can act as an intramolecular nucleophile to form a cyclic amide, known as a lactam. wikipedia.orgorganic-chemistry.org This reaction would yield N-ethyl-2-piperidone, a δ-lactam. Substituted piperidones are significant structural motifs in medicinal chemistry. nih.govdtic.mil

Scheme 1: Hypothetical Cyclization to N-ethyl-2-piperidone

This reaction scheme represents a plausible, though not specifically documented, transformation based on general organic synthesis principles. wikipedia.org

Bifunctional molecules are essential in the field of bioconjugation, where they serve as linkers to connect two different molecules, such as a protein and a drug. Aliphatic chains containing terminal amine and carboxylate groups are common components of such linkers. broadpharm.com 5-(Ethylamino)pentanoic acid could be developed into a linker by activating one functional group for reaction with a biomolecule, while the other group is attached to a payload molecule (e.g., a fluorescent dye or a therapeutic agent). The five-carbon chain provides spatial separation between the conjugated species, which can be crucial for maintaining the biological activity of the protein. The secondary amine offers a different reactivity profile compared to a primary amine, which could be exploited for selective conjugation strategies.

Design and Synthesis of Analogs and Bioisosteres for Structure-Reactivity Relationship Studies (focus on chemical modification and their impact on chemical properties)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science for optimizing the properties of a lead compound. nih.govdrugdesign.org For 5-(ethylamino)pentanoic acid, a systematic SAR study could involve the synthesis of various analogs to probe how structural changes affect its chemical or physical properties. Modifications could include:

Varying the N-Alkyl Group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) could impact steric hindrance around the nitrogen, basicity, and lipophilicity.

Altering the Chain Length: Synthesizing analogs with shorter (e.g., 4-(ethylamino)butanoic acid) or longer (e.g., 6-(ethylamino)hexanoic acid) carbon backbones would change the distance between the functional groups, affecting cyclization tendencies and the flexibility of the molecule when used as a linker.

Introducing Backbone Substitution: Adding substituents along the pentanoic acid chain could introduce chirality and conformational constraints.

These studies would provide valuable data on how molecular structure influences properties like reaction rates, binding affinities (if used in a biological context), or polymer characteristics. nih.gov

Table 2: Hypothetical Analogs for a Structure-Reactivity Relationship Study This table presents potential molecular modifications for an SAR study based on the structure of 5-(Ethylamino)pentanoic acid.

| Analog Name | Modification | Potential Property Change |

|---|---|---|

| 5-(Methylamino)pentanoic acid | N-Ethyl → N-Methyl | Reduced steric hindrance, altered basicity. |

| 5-(Propylamino)pentanoic acid | N-Ethyl → N-Propyl | Increased lipophilicity. |

| 6-(Ethylamino)hexanoic acid | Pentanoic → Hexanoic | Increased chain length and flexibility. |

Exploration in Polymer Chemistry and Macromolecular Design

Amino acids are monomers for the synthesis of polyamides. researchgate.netsavemyexams.com Just as 6-aminohexanoic acid polymerizes to form Nylon 6, 5-(ethylamino)pentanoic acid could potentially undergo self-condensation polymerization to form a N-substituted polyamide. The reaction would involve forming amide bonds between the carboxylic acid of one monomer and the secondary amine of another.

The resulting polymer, poly(ethyl-imino-1-oxohexamethylene), would have a different set of properties compared to unsubstituted polyamides like Nylon. The presence of the N-ethyl group would prevent the formation of hydrogen bonds between polymer chains, which are crucial for the crystallinity and high tensile strength of traditional nylons. researchgate.net This would likely result in a more amorphous, less rigid polymer with a lower melting point and increased solubility in organic solvents. Such materials could be explored as specialty polymers or co-polymers to modify the properties of other polyamides. researchgate.netnih.gov

Potential Applications in the Development of Functional Materials (e.g., electronic, optical)

The application of 5-(ethylamino)pentanoic acid in functional materials is largely speculative but can be envisioned in several ways. When incorporated into polymers or self-assembled monolayers, the N-ethylated amide backbone could influence the material's bulk properties, such as its dielectric constant or thermal stability. The terminal functional groups could be used to anchor the molecule to surfaces or to coordinate with metal ions for the development of hybrid organic-inorganic materials. While there is extensive research on using amino acids for the self-assembly of functional biomaterials, specific studies employing 5-(ethylamino)pentanoic acid for electronic or optical materials have not been identified. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(Ethylamino)pentanoic acid hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves a condensation reaction between ethylamine and a pentanoic acid derivative, followed by hydrochlorination. Key steps include:

- Purification : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the compound .

- By-product removal : Post-reaction washes with deionized water or dilute sodium bicarbonate to eliminate unreacted amines or acidic impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm ethylamino (-CH₂CH₃) and carboxylate (-COOH) functional groups. Key signals: δ 1.2 ppm (triplet, CH₃), δ 3.1 ppm (quartet, NHCH₂) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) .

- HPLC : Use a UV detector (λ = 210 nm) to assess purity (>98%) with retention time comparison against certified standards .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–3 months. Monitor degradation via HPLC and mass spectrometry .

- Critical Findings : The compound is hygroscopic; store desiccated at -20°C in amber vials to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial design to test variables: temperature (20–60°C), pH (3–5), and molar ratio (amine:acid = 1:1 to 1:1.5). Analyze via ANOVA to identify significant factors .

- Case Study : At pH 4.5 and 40°C, a 1:1.2 molar ratio reduced diethylammonium chloride by-products by 75% compared to stoichiometric conditions .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns inconsistent with expected stereochemistry)?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers or proton exchange in DMSO-d₆. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

- Comparative Analysis : Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm conformational preferences .

Q. What strategies are recommended for integrating findings on this compound into broader biochemical or pharmacological frameworks?

- Methodological Answer :

- Theoretical Linkage : Map its structure-activity relationship (SAR) to γ-aminobutyric acid (GABA) analogs, focusing on ethylamino side-chain interactions with neuronal receptors .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validated by in vitro assays .

Q. How to address discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method (pH 7.4 PBS) with equilibration for 24 hr at 25°C. Centrifuge at 15,000 rpm to separate undissolved particles .

- Contradiction Analysis : Ionic strength variations (e.g., 0.9% saline vs. pure water) can alter solubility by 20–30%; document buffer composition meticulously .

Cross-Disciplinary Applications

Q. What methodologies enable the application of this compound in drug delivery systems?

- Methodological Answer :

- Nanocarrier Loading : Encapsulate via solvent evaporation (PLGA nanoparticles) with >85% encapsulation efficiency. Characterize release kinetics in simulated physiological fluids .

- Toxicity Screening : Use MTT assays on HEK293 cells to confirm biocompatibility at concentrations ≤10 mM .

Data Presentation & Compliance

Q. What are best practices for presenting analytical data in peer-reviewed journals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.